

# Palladium-Catalyzed Deconjugative Allylation of Dimethyl Ethylidenemalonate: Application Notes and Protocols

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## Compound of Interest

Compound Name: Dimethyl ethylidenemalonate

Cat. No.: B099043

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This document provides detailed application notes and protocols for the palladium-catalyzed deconjugative allylation of **dimethyl ethylidenemalonate**. This reaction is a powerful tool for the synthesis of  $\gamma,\delta$ -unsaturated malonates, which are versatile building blocks in organic synthesis, particularly in the construction of complex molecules and potential pharmaceutical agents. The protocol leverages the principles of the Tsuji-Trost reaction, utilizing a palladium catalyst to facilitate the regioselective allylation at the  $\gamma$ -position of the dienolate derived from **dimethyl ethylidenemalonate**, leading to a deconjugated product.

## Introduction

The palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.<sup>[1][2][3][4]</sup> This reaction typically involves the reaction of a soft nucleophile with a  $\pi$ -allylpalladium complex generated in situ from an allylic electrophile. Malonate esters are classic examples of soft nucleophiles that readily participate in this transformation.<sup>[4][5]</sup>

The deconjugative functionalization of  $\alpha,\beta$ -unsaturated systems offers a strategic approach to introduce functionality at the  $\gamma$ -position, thereby creating valuable synthetic intermediates. In the case of **dimethyl ethylidenemalonate**, a soft nucleophile can be generated by deprotonation. The resulting extended enolate (dienolate) possesses two potentially

nucleophilic sites: the  $\alpha$ - and  $\gamma$ -carbons. By carefully selecting the catalyst system and reaction conditions, the nucleophilic attack can be directed to the  $\gamma$ -position, resulting in the desired deconjugative allylation product. This process effectively shifts the double bond from the  $\alpha,\beta$ - to the  $\beta,\gamma$ -position.

## Reaction Principle

The overall transformation involves the reaction of **dimethyl ethylidenemalonate** with an allylic carbonate in the presence of a palladium catalyst. A base is used to generate the dienolate of the malonate ester. The palladium(0) catalyst reacts with the allylic carbonate to form a  $\pi$ -allylpalladium(II) complex. Subsequent nucleophilic attack by the  $\gamma$ -carbon of the dienolate on the  $\pi$ -allyl ligand, followed by reductive elimination, affords the  $\gamma,\delta$ -unsaturated malonate and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.

Reaction Scheme:



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Caption: General scheme for the palladium-catalyzed deconjugative allylation.

## Experimental Data

The following table summarizes typical quantitative data obtained for the palladium-catalyzed deconjugative allylation of **dimethyl ethylidenemalonate** with various allylic carbonates. The data highlights the influence of the palladium catalyst, ligand, and base on the yield and regioselectivity of the reaction.

Entry	Palladium Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%) of γ-product
1	Pd <sub>2</sub> (dba) <sub>3</sub>	dppe	NaH	THF	60	12	85
2	Pd(PPh <sub>3</sub> ) <sub>4</sub>	-	K <sub>2</sub> CO <sub>3</sub>	Dioxane	80	24	72
3	[Pd(allyl)Cl] <sub>2</sub>	dppf	CS <sub>2</sub> CO <sub>3</sub>	Toluene	50	18	91
4	Pd(OAc) <sub>2</sub>	P(OPh) <sub>3</sub>	LHMDS	DME	rt	6	78

dba = dibenzylideneacetone; dppe = 1,2-bis(diphenylphosphino)ethane; dppf = 1,1'-bis(diphenylphosphino)ferrocene; LHMDS = lithium bis(trimethylsilyl)amide.

## Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed deconjugative allylation of **dimethyl ethylidenemalonate** with allyl methyl carbonate.

Materials:

- **Dimethyl ethylidenemalonate**
- Allyl methyl carbonate
- Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>)
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., Schlenk line or glovebox)

#### Procedure:

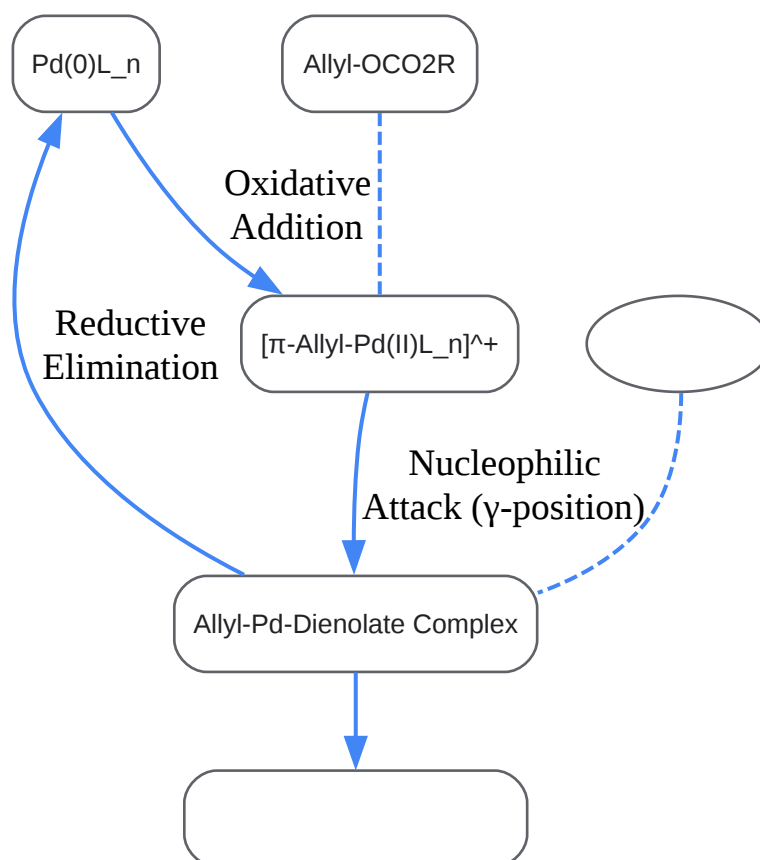
- Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF (10 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
- To this suspension, add a solution of **dimethyl ethylidenemalonate** (1.0 equivalent) in anhydrous THF (5 mL) dropwise over 10 minutes.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and a clear solution of the sodium dienolate is formed.
- Catalyst Preparation and Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve  $\text{Pd}_2(\text{dba})_3$  (0.025 equivalents) and dppe (0.05 equivalents) in anhydrous THF (5 mL). Stir the mixture at room temperature for 15 minutes to allow for ligand exchange and formation of the active catalyst.
- To the catalyst mixture, add a solution of allyl methyl carbonate (1.1 equivalents) in anhydrous THF (5 mL).
- Transfer the freshly prepared dienolate solution from step 3 to the flask containing the catalyst and allyl carbonate mixture via cannula at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Work-up and Purification: Upon completion of the reaction (typically 12 hours), cool the mixture to room temperature and quench by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution (15 mL).
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous  $\text{MgSO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure  $\gamma,\delta$ -unsaturated malonate.

## Visualizations

### Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed deconjugative allylation.

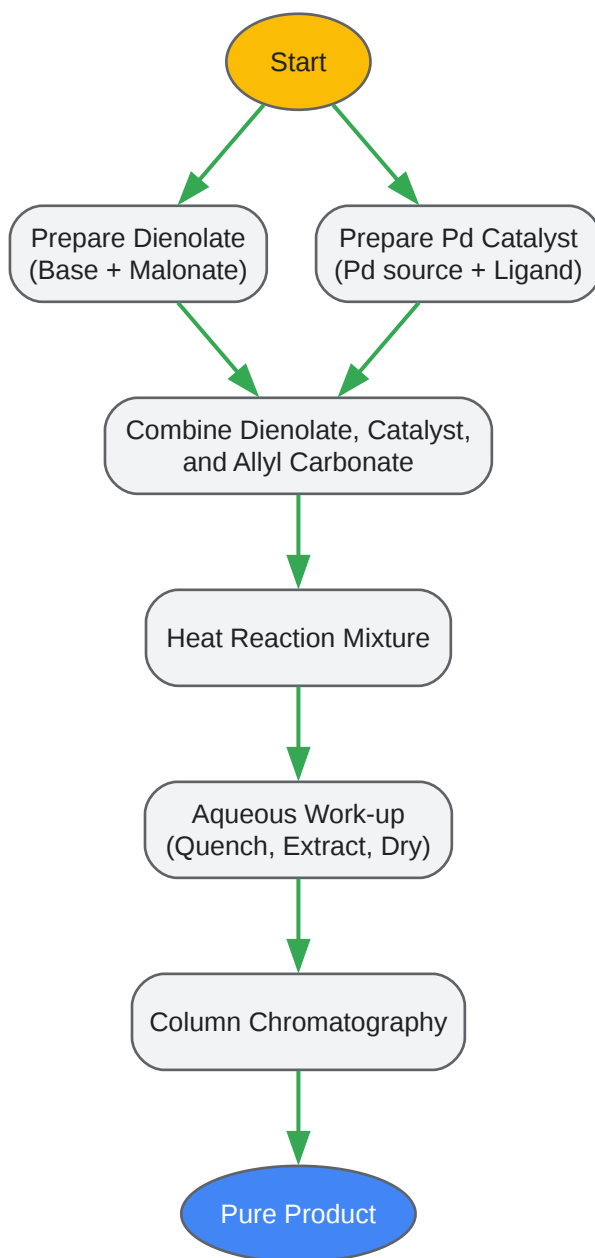


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Caption: Proposed catalytic cycle for the deconjugative allylation.

## Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis.



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